Defensin-A1
Description
Overview of Host Defense Peptides (HDPs) and Innate Immunity
Host Defense Peptides (HDPs), also referred to as antimicrobial peptides (AMPs), are a fundamental component of the innate immune system, a non-specific defense mechanism that provides immediate protection against infections. nih.gov Found across all forms of life, these small, typically cationic peptides exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. nih.govfrontiersin.org Their primary function is to act as a first line of defense, directly killing invading microorganisms. weizmann.ac.iloup.com
Beyond their direct microbicidal effects, HDPs are crucial modulators of the immune response, bridging the innate and adaptive immune systems. nih.govubc.camdpi.com They can influence various cellular processes, including the recruitment of immune cells like leukocytes to sites of infection, and the regulation of inflammatory responses. nih.govubc.ca This dual function of direct antimicrobial action and immune modulation makes HDPs a vital area of research in understanding and combating infectious diseases. mdpi.com
Classification and Structural Diversity of Mammalian Defensins
Mammalian defensins are a major family of HDPs characterized by a core structure of a β-sheet stabilized by three intramolecular disulfide bonds. frontiersin.orgoup.com They are broadly classified into three subfamilies based on the connectivity of these disulfide bridges: alpha (α), beta (β), and theta (θ) defensins. frontiersin.orgmdpi.com
Alpha-defensins are typically 29-35 amino acids long and are found in neutrophils, macrophages, and the Paneth cells of the small intestine. oup.comwikipedia.org
Beta-defensins , slightly larger at 38-42 residues, are primarily expressed by epithelial cells in various tissues, including the skin, respiratory tract, and urogenital tract. oup.complos.org
Theta-defensins are unique, circular peptides found only in some non-human primates, formed by the head-to-tail ligation of two truncated alpha-defensin-like precursors. frontiersin.orgnih.gov Humans possess genes for θ-defensins, but a premature stop codon prevents their translation. frontiersin.org
Defensin-A1 is classified as an alpha-defensin. wikipedia.orgorigene.com It is also known by other names, including Human Neutrophil Peptide 1 (HNP-1), which reflects its origin and primary location within the granules of neutrophils. wikipedia.org
Historical Context and Significance of Alpha-Defensins
The discovery of defensins dates back to the 1980s when researchers first isolated microbicidal cationic proteins from rabbit lung macrophages. frontiersin.org The term "defensin" was officially coined in 1985 following the identification of homologous peptides in human neutrophils. frontiersin.orgfrontiersin.org These initial discoveries marked a significant milestone in understanding the innate immune system's arsenal (B13267).
Alpha-defensins, including HNP-1 (this compound), were among the first to be characterized. frontiersin.org Their abundance in neutrophils, which are at the forefront of the inflammatory response, underscored their importance in host defense. frontiersin.orgwikipedia.org Research into alpha-defensins has since revealed their multifaceted roles, extending beyond direct antimicrobial activity to include the neutralization of bacterial toxins and the modulation of immune cell activity. oup.comtaylorandfrancis.com The study of alpha-defensins has provided profound insights into the intricate mechanisms of innate immunity and its interaction with invading pathogens.
Defining the Research Scope for this compound
The research on this compound, or HNP-1, is focused on its biochemical properties, its mechanisms of action, and its diverse biological functions within the context of the innate immune system. Key areas of investigation include:
Antimicrobial and Antiviral Activity: Characterizing the spectrum of pathogens susceptible to this compound and the molecular mechanisms by which it disrupts microbial membranes and inhibits viral replication. oup.comtaylorandfrancis.com
Immunomodulatory Functions: Investigating how this compound influences the behavior of immune cells, such as promoting chemotaxis (the directed movement of cells) and regulating the production of cytokines, which are signaling molecules that mediate inflammatory responses. wikipedia.orgtaylorandfrancis.com
Toxin Neutralization: Studying the ability of this compound to bind to and neutralize potent bacterial toxins, thereby protecting host cells from damage. oup.com
Structural Biology: Analyzing the three-dimensional structure of this compound to understand the relationship between its structure and its various functions. wikipedia.org
It is important to note that while the biological activities of this compound are extensively studied, this research is distinct from clinical investigations into dosage, administration, or safety profiles for therapeutic use. The focus remains on the fundamental scientific understanding of this crucial host defense peptide.
Data Tables
Table 1: Classification of Mammalian Defensins
| Subfamily | Typical Length (Amino Acids) | Primary Sources | Key Structural Feature | Human Examples |
| Alpha (α)-defensins | 29-35 | Neutrophils, Paneth cells, Macrophages | Disulfide bridge pairing C1-C6, C2-C4, C3-C5 | HNP-1 (this compound), HNP-2, HNP-3, HNP-4, HD-5, HD-6 |
| Beta (β)-defensins | 38-42 | Epithelial cells | Disulfide bridge pairing C1-C5, C2-C4, C3-C6 | hBD-1, hBD-2, hBD-3 |
| Theta (θ)-defensins | 18 | Leukocytes (in some non-human primates) | Circular peptide backbone | Not expressed in humans |
Table 2: Synonyms for this compound
| Synonym | Context/Origin |
| Human Neutrophil Peptide 1 (HNP-1) | Scientific literature, based on its isolation from human neutrophils. wikipedia.org |
| Neutrophil Defensin (B1577277) 1 | Descriptive name indicating its cell type and family. wikipedia.org |
| DEFA1 | The official gene symbol for human alpha-defensin 1. wikipedia.org |
| Cryptdin (B1167165) | An older term for alpha-defensins found in the intestinal crypts of mice. wikipedia.org |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
DTTFCRCRVSCNILEKYSGKCELSGRTARICC |
Origin of Product |
United States |
Molecular Architecture and Biosynthesis of Defensin A1
Three-Dimensional Conformation of Defensin-A1: Beta-Sheet Dominance
The three-dimensional structure of this compound is dominated by a triple-stranded anti-parallel beta-sheet. asm.orgnih.gov This characteristic fold is a common feature among both alpha and beta-defensins. nih.gov The beta-strands are connected by short turns and loops, creating a compact and stable structure. rcsb.org This beta-sheet-rich conformation is crucial for the peptide's biological activity, providing a scaffold for the presentation of charged and hydrophobic residues that interact with microbial membranes. frontiersin.org
Role of Disulfide Bonds in this compound Structural Stability and Function
The six conserved cysteine residues in this compound form three intramolecular disulfide bonds. frontiersin.org These covalent linkages are essential for stabilizing the tertiary, beta-sheet dominant structure of the peptide. nih.govresearchgate.net The specific connectivity of these bonds in alpha-defensins is CysI-CysVI, CysII-CysIV, and CysIII-CysV. nih.govacs.org This rigid framework is not only critical for maintaining the structural integrity of the molecule but also plays a role in its functional activities. researchgate.net While the disulfide bonds are vital for the defined three-dimensional structure required for certain functions like chemotaxis, some studies suggest that the bactericidal activity may persist even without these bonds. nih.gov
Oligomerization States of this compound and Functional Implications
This compound can exist in various oligomerization states, including monomers and dimers. meihonglab.com In crystalline form, human neutrophil defensins like HNP-1 (a type of alpha-defensin) are observed to form dimers. meihonglab.com This dimerization can extend the beta-sheet structure to a six-stranded sheet. meihonglab.com The oligomeric state of defensins can be influenced by their concentration and interaction with lipids in cell membranes. meihonglab.complantprotection.pl The formation of oligomers, such as dimer pores, is believed to be a key aspect of their mechanism for disrupting microbial membranes. meihonglab.com The ability to oligomerize can also be crucial for other biological functions, such as chemoattraction. frontiersin.org
Precursor Synthesis and Post-Translational Processing Pathways of this compound
This compound is synthesized as a larger, inactive precursor protein, known as a preproprotein. physiology.orgsigmaaldrich.com This precursor undergoes a series of post-translational modifications to become the mature, active peptide. mdpi.com This multi-step process ensures that the potent activity of the defensin (B1577277) is localized and controlled.
The initial preproprotein consists of three domains: an N-terminal signal peptide, a prosegment, and the C-terminal mature defensin sequence. physiology.org The signal peptide, typically around 19 amino acids long, directs the precursor to the endoplasmic reticulum. frontiersin.orgmdpi.com Once in the endoplasmic reticulum, the signal peptide is cleaved off, resulting in a pro-defensin. frontiersin.org The prosegment, which is often anionic, is thought to act as an intramolecular chaperone, assisting in the correct folding of the mature peptide and neutralizing its cationic charge to prevent premature activity. physiology.orgmdpi.com
The final step in the maturation of this compound is the proteolytic removal of the prosegment. This cleavage is carried out by specific proteases. In mice, the metalloproteinase matrilysin (MMP-7) is responsible for processing intestinal alpha-defensins. physiology.orgresearchgate.net In humans, the serine protease trypsin has been identified as the key enzyme for processing human defensin-5 (an alpha-defensin) in Paneth cells of the small intestine. frontiersin.orgjnu.ac.in This enzymatic processing releases the mature, active this compound, which is then stored in the granules of neutrophils or Paneth cells until it is secreted in response to microbial stimuli. physiology.org
Data Tables
Table 1: Key Structural Features of this compound
| Feature | Description |
|---|---|
| Primary Structure | ~30-35 amino acids (mature form) |
| Conserved Residues | 6 Cysteine residues, Glycine in GxC motif |
| Secondary Structure | Triple-stranded anti-parallel beta-sheet |
| Disulfide Bonds | 3 intramolecular bonds (CysI-CysVI, CysII-CysIV, CysIII-CysV) |
| Oligomerization | Monomers, Dimers |
Table 2: Biosynthesis and Processing of this compound
| Step | Location | Key Molecules/Enzymes | Outcome |
|---|---|---|---|
| Synthesis | Ribosome | mRNA | Prepro-defensin |
| Translocation & Signal Peptide Cleavage | Endoplasmic Reticulum | Signal Peptidase | Pro-defensin |
| Folding & Trafficking | Golgi Apparatus | Prosegment (chaperone) | Folded pro-defensin |
| Prosegment Cleavage | Secretory Granules | Matrilysin (mice), Trypsin (humans) | Mature, active this compound |
Signal Peptide Cleavage and Prosegment Removal
Post-Translational Modifications of this compound and their Functional Consequences
The biological activity of this compound, also known as human neutrophil peptide 1 (HNP-1), is not solely determined by its primary amino acid sequence. nih.gov Following translation, the peptide undergoes several post-translational modifications that significantly influence its structure and function. These modifications are crucial for regulating its antimicrobial and immunomodulatory roles.
ADP-Ribosylation of this compound
A key post-translational modification of this compound is ADP-ribosylation, an enzymatic process where the ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is transferred to a specific amino acid residue. nih.govnih.gov In human airways, arginine-specific ADP-ribosyltransferase-1 (ART1), located on the surface of epithelial cells, catalyzes the modification of this compound. nih.govnih.gov
This modification primarily targets Arginine-14 (Arg-14) of this compound, with a secondary site at Arginine-24. nih.govnih.gov The addition of the bulky ADP-ribose group has profound functional consequences. ADP-ribosylated this compound exhibits diminished antimicrobial and cytotoxic activities. nih.gov However, it retains its ability to stimulate T-cell chemotaxis and the release of interleukin-8 (IL-8) from lung carcinoma cells. nih.gov Interestingly, ADP-ribosylated this compound can also inhibit the cytotoxic and antimicrobial functions of the unmodified peptide. nih.gov This modification has been observed in vivo, with ADP-ribosylated this compound being identified in the bronchoalveolar lavage fluid of smokers. nih.gov This suggests a regulatory role for airway mono-ADP-ribosyltransferases in modulating the innate immune response by altering the properties of this compound. nih.gov
It has also been noted that some bacterial toxins with ADP-ribosylating activity can modify human defensins, potentially as a mechanism to evade the host's immune response. plos.org
| Target Residue | Modifying Enzyme | Functional Consequences |
| Arginine-14 (Primary) | Arginine-specific ADP-ribosyltransferase-1 (ART1) | Decreased antimicrobial and cytotoxic activities. |
| Arginine-24 (Secondary) | Arginine-specific ADP-ribosyltransferase-1 (ART1) | Retained T-cell chemotaxis and IL-8 stimulation. |
Tyrosine Halogenation and Chlorination of this compound
During neutrophil activation, the enzyme myeloperoxidase (MPO) produces hypohalous acids, such as hypochlorous acid (HOCl) and hypoiodous acid. biorxiv.orgresearchgate.net These reactive species can lead to the halogenation of proteins, a post-translational modification that has been observed in this compound. biorxiv.org Specifically, MPO-dependent chlorination and iodination of α-defensins 1-3 (HNP1-3) occur in activated neutrophils. biorxiv.orgresearchgate.net
The primary sites of this modification are Tyrosine-21 (Tyr-21), which undergoes chlorination, and Tyrosine-16, which is subject to iodination. biorxiv.orgresearchgate.netresearchgate.net This halogenation is not a random event but appears to be a targeted mechanism, as other neutrophil proteins are not modified to the same extent. biorxiv.org The functional impact of this modification is significant; halogenated α-defensins are more potent immunomodulators and anti-toxin mediators compared to their unmodified counterparts. biorxiv.orgresearchgate.net This suggests that tyrosine halogenation is an important inflammatory modification that enhances the defensive capabilities of these peptides. biorxiv.org Significant levels of halogenated HNP1-3 have been found in clinical samples from patients with cystic fibrosis, as well as in those with Streptococcus pneumoniae and Staphylococcus aureus infections, highlighting its relevance in disease contexts. biorxiv.orgresearchgate.net
| Modification | Target Residue | Key Enzyme | Functional Outcome |
| Chlorination | Tyrosine-21 | Myeloperoxidase (MPO) | Enhanced immunomodulatory and anti-toxin activities. |
| Iodination | Tyrosine-16 | Myeloperoxidase (MPO) | Enhanced immunomodulatory and anti-toxin activities. |
Phosphorylation Events Affecting this compound
Phosphorylation, the addition of a phosphate (B84403) group to an amino acid residue, is another post-translational modification that can affect this compound. While not as extensively studied as other modifications, evidence suggests that phosphorylation of tyrosine residues can occur. In cancer cell lines, phosphorylation of Tyr-21 in HNP-1 and HNP-3 has been identified. nih.gov
Furthermore, this compound has been shown to inhibit the activity of protein kinase C (PKC) in primary CD4+ T cells. nih.gov This inhibition is associated with a decrease in the phosphorylation of PKC. nih.gov The activation of PKC can, in turn, partially reverse the inhibitory effects of this compound on HIV-1 infection, suggesting a complex interplay between this compound and phosphorylation-dependent signaling pathways. nih.gov Additionally, α-defensin-1 and -2 can stimulate the proliferation and collagen synthesis of lung fibroblasts through a pathway that involves the phosphorylation and inactivation of glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov
Redox-Dependent Functional Regulation of Defensins
The function of defensins is significantly influenced by the local redox environment, particularly the oxidation state of their conserved cysteine residues. mdpi.com Defensins are characterized by the presence of six cysteine residues that form three intramolecular disulfide bridges in their oxidized state. mdpi.complos.org The disruption of these disulfide bonds, leading to a reduced form of the peptide, can dramatically alter its biological activity. mdpi.com
Genetic and Genomic Landscape of Defensin A1
Defensin-A1 Gene Locus Organization (DEFA1A3)
The gene encoding this compound, also known as human neutrophil peptide 1 (HNP-1), is located within a complex and highly variable region on chromosome 8p23.1. oup.comworktribe.com This locus, officially designated DEFA1A3, is characterized by tandem repeats of a 19 kb sequence. oup.com The DEFA1 and DEFA3 genes are situated within this repeat array and are considered interchangeable variants. oup.com The structure of the DEFA1A3 locus consists of two single-copy partial repeats that flank a variable number of full repeats. researchgate.net Each of these full repeats, along with the centromeric partial repeat, contains a gene locus that can be occupied by either the DEFA1 or DEFA3 gene. researchgate.net These two genes differ by only a single base substitution in their coding sequence. worktribe.com Due to this interchangeable nature within the tandem gene arrays, the locus was given the composite designation DEFA1A3. worktribe.com
Copy Number Variation (CNV) of DEFA1A3 and its Impact on Expression
The DEFA1A3 locus exhibits extensive copy number variation (CNV) among individuals, meaning the number of copies of the DEFA1 and DEFA3 genes can differ significantly from person to person. oup.comworktribe.com Studies have shown that the total number of gene copies per diploid genome can range from as few as two to more than twenty in some populations. researchgate.netlife-science-alliance.org For instance, in a sample of 111 individuals from the UK, the total number of gene copies varied between four and eleven. oup.com This variability also extends to the specific contribution of DEFA1 and DEFA3 genes to an individual's total gene count, with some individuals completely lacking the DEFA3 gene. oup.comgenecards.org
| Feature | Description | Source |
| Locus Name | DEFA1A3 | worktribe.com |
| Location | Chromosome 8p23.1 | oup.comworktribe.com |
| Structure | Tandem 19 kb repeats flanked by partial repeats | oup.comresearchgate.net |
| Gene Variants | DEFA1 and DEFA3 | oup.com |
| Copy Number Range | 2 to over 20 copies per diploid genome | researchgate.netlife-science-alliance.org |
Transcriptional Regulation of this compound Gene Expression
The expression of the this compound gene is a regulated process involving both constitutive and inducible mechanisms, controlled by key transcription factors.
Inducible and Constitutive Expression Mechanisms
This compound expression can be both consistently maintained (constitutive) and triggered or increased (inducible) in response to specific stimuli, such as microbial products. While some defensins are expressed constitutively as a first line of defense, others, including certain alpha-defensins, are induced upon encountering pathogens. frontiersin.orgroyalsocietypublishing.orgasm.org For example, the expression of some beta-defensins is induced by bacteria or inflammatory signals. frontiersin.orgasm.org This inducible expression is a key component of the innate immune response, allowing for a rapid defense against infection. asm.orgnih.gov In contrast, constitutive expression ensures a baseline level of defense is always present in certain tissues. frontiersin.orgnih.gov
Involvement of Key Transcription Factors (e.g., NF-κB, NF-IL-6)
The transcriptional regulation of defensin (B1577277) genes often involves the activation of specific transcription factors, with Nuclear Factor-kappa B (NF-κB) and Nuclear Factor-Interleukin 6 (NF-IL-6) playing significant roles. asm.orgnih.gov The promoter regions of some defensin genes contain consensus binding sites for these transcription factors. asm.orgnih.gov
NF-κB is a central mediator of the inflammatory response and can be activated by various stimuli, including bacterial components like lipopolysaccharide (LPS) and cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). asm.orgaai.orgoup.com Activation of NF-κB is crucial for the inducible expression of certain defensins. asm.orgnih.govoup.com For instance, studies on beta-defensins have shown that their induction by LPS is regulated at the transcriptional level through the activation of NF-κB. asm.orgnih.gov
NF-IL-6 (also known as C/EBPβ) is another transcription factor implicated in the regulation of immune and inflammatory genes. asm.orgnih.gov In some cases, NF-IL-6 binding activity is constitutively present in the nucleus of cells, and the coordinated binding of both NF-κB and NF-IL-6 to the gene's promoter region may be required for the full transcriptional induction in response to stimuli. asm.orgnih.gov The presence and activation of these transcription factors are critical determinants of the level and timing of this compound gene expression.
Tissue-Specific and Cell-Type-Specific Expression Profiles of this compound
The expression of this compound is highly specific to certain tissues and cell types, reflecting its specialized role in the innate immune system.
Enteric Origin: Paneth Cells
This compound, known as cryptdin-1 in mice, originates primarily from specialized secretory epithelial cells called Paneth cells. frontiersin.orgasm.org These cells are found deep in the crypts of Lieberkühn within the small intestine. frontiersin.orgasm.orglife-science-alliance.org Paneth cells play a crucial role in the innate immune system of the gut by producing and secreting a variety of antimicrobial peptides, with α-defensins being the most prominent. frontiersin.orgresearchgate.net
The synthesis of this compound begins with a precursor protein of about 80-105 amino acids, which includes a signal sequence, a prosegment, and the mature peptide region. physiology.org These precursors are then stored in cytoplasmic granules within the Paneth cells. physiology.orgwikigenes.org Upon stimulation by bacteria, bacterial antigens, or certain neurotransmitters, these granules are released into the intestinal crypt lumen. physiology.orgnih.gov An enzyme, matrilysin (MMP7), is responsible for cleaving the pro-segment from the precursor to release the active, mature defensin peptide. wikigenes.orgnih.gov
Immunohistochemical analysis has confirmed that this compound and its related isoforms are exclusively located in Paneth cells, specifically associated with these cytoplasmic granules. wikigenes.org This localization underscores their function as a primary line of defense, creating an antimicrobial barrier that helps regulate the composition of the intestinal microbiota. asm.orgresearchgate.netwikigenes.org In mice, Paneth cells are the sole source of α-defensins, unlike in humans and other mammals where neutrophils also produce them. asm.orgbiorxiv.org
The expression of the gene for this compound (Defa1/cryptdin-1) is a marker for the differentiation and study of the Paneth cell lineage. wikigenes.org Studies on the developmental expression of cryptdin (B1167165) genes show that their levels increase significantly after birth, coinciding with the maturation of intestinal crypts. oup.com
Epithelial Cell Expression
The expression of this compound is highly specialized. In mice, its expression is confined to the Paneth cells of the small intestinal epithelium. asm.orgwikigenes.orgnih.gov These cells are one of the four main terminally differentiated epithelial cell lineages in the small intestine. While Paneth cells are themselves a type of epithelial cell, the expression of this compound is not a general feature of all intestinal epithelial cells. For instance, its expression is absent from the villous enterocytes that make up the majority of the intestinal lining. researchgate.net
This specificity contrasts with other families of defensins, such as β-defensins, which are expressed more broadly across various epithelial surfaces, including the skin, respiratory tract, and urogenital tract. physiology.orgasm.orgplos.orgaai.org For example, human β-defensin 1 (hBD-1) is constitutively expressed in many epithelial tissues, contributing to a constant state of antimicrobial readiness. aai.orggenecards.org
The expression of this compound can also vary along the length of the small intestine, indicating a heterogeneity among Paneth cells. physiology.org For example, the mRNA for a related cryptdin, cryptdin-4, is barely detectable in the proximal small bowel (duodenum) but reaches maximal levels in the ileum. physiology.org In contrast, the expression of cryptdin-1 (this compound) is more consistent across the duodenum, jejunum, and ileum. physiology.orgfrontiersin.org This differential expression suggests that the local microbial environment may influence Paneth cell function and defensin production. physiology.org
| Intestinal Region | Relative Expression Level | Source |
|---|---|---|
| Duodenum | Equivalent | physiology.org |
| Jejunum | Equivalent | physiology.org |
| Ileum | Equivalent | physiology.org |
Analysis of Chimeric this compound Transcripts and Peptides
Recent research has uncovered the existence of chimeric α-defensin transcripts and peptides in the Paneth cells of mice. frontiersin.orgnih.gov These chimeras are hybrid molecules formed from the sequences of two different Defensin-A (Defa) genes. frontiersin.org
The process involves the fusion of sequences from the second exon of two distinct parental Defa genes, creating a novel mRNA transcript. frontiersin.orgnih.gov This unique transcript is then translated into a new, chimeric peptide that differs from both of its parental peptides. frontiersin.org
While a significant portion of Paneth cell RNA reads (up to 85%) map to the 28 identified Defa genes in mice, these chimeric transcripts are present at a very low abundance, constituting less than 0.3% of the total. frontiersin.orgnih.govnih.gov Despite their scarcity, their existence has been confirmed through both RNA sequencing and mass spectrometry, the latter of which identified the actual chimeric peptides. frontiersin.orgnih.gov
To assess their functional relevance, synthetic versions of these chimeric peptides were created and tested. The results demonstrated that these novel peptides possess antibacterial activity against multiple bacterial species, confirming they are biologically active. frontiersin.orgnih.govnih.gov The generation of these chimeric defensins may occur through a stochastic mechanism or could be related to the activation of the Unfolded Protein Response (UPR) pathway. frontiersin.orgnih.gov This discovery suggests a mechanism for increasing the diversity of the antimicrobial peptide arsenal (B13267) available to the host, potentially providing an evolutionary advantage in the constant battle against evolving pathogens.
| Finding | Details | Source |
|---|---|---|
| Identification | Chimeric mRNAs and peptides detected in mouse Paneth cells. | frontiersin.orgnih.gov |
| Formation | Fusion of sequences from the second exon of two different parental Defa genes. | frontiersin.org |
| Abundance | Low, less than 0.3% of total Defa transcripts. | frontiersin.orgnih.gov |
| Confirmation | Verified by RNA-sequencing and mass spectrometry. | frontiersin.orgnih.gov |
| Biological Activity | Synthetic chimeric peptides demonstrated antibacterial activity. | frontiersin.orgnih.gov |
Mechanisms of Action: Antimicrobial Efficacy of Defensin A1
Bactericidal Mechanisms of Defensin-A1
The antibacterial action of this compound is multifaceted, involving both direct attacks on the microbial cell envelope and interference with essential intracellular processes. asm.orgpnas.org This versatility allows it to be effective against a range of both Gram-positive and Gram-negative bacteria. mdpi.comtandfonline.com
Membrane Permeabilization and Pore Formation
A primary bactericidal mechanism of this compound is the disruption of microbial membrane integrity. frontiersin.orgmdpi.com This process is initiated by the peptide's ability to create pores in the bacterial membrane. tandfonline.comresearchgate.net In Gram-negative bacteria like Escherichia coli, this compound sequentially permeabilizes the outer and inner membranes. mdpi.comnih.gov This disruption leads to the leakage of cellular contents and the dissipation of the electrochemical gradients that are vital for cellular energy production, ultimately causing cell death. pnas.orgnih.gov While membrane permeabilization is a crucial aspect of its activity, it is not the sole mechanism, as some studies indicate that bactericidal effects can occur without complete membrane disruption. asm.orgplos.org
Electrostatic Interactions with Microbial Membrane Lipids
The initial contact between this compound and a bacterial cell is governed by electrostatic interactions. oup.compnas.org this compound is a cationic (positively charged) peptide, which allows it to bind to the negatively charged components of microbial surfaces. explorationpub.comoup.com These include lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria and teichoic acids in the cell walls of Gram-positive bacteria. oup.comroyalsocietypublishing.org This electrostatic attraction is a critical first step that concentrates the peptide at the microbial surface, facilitating subsequent disruptive actions. explorationpub.com The amphipathic nature of the peptide, possessing both charged and hydrophobic regions, further enables its interaction with and insertion into the lipid bilayer of the microbial membrane. explorationpub.com
Inhibition of Bacterial Cell Wall Synthesis (e.g., Lipid II Sequestration)
Beyond direct membrane damage, this compound can inhibit bacterial cell wall synthesis by targeting a key precursor molecule, Lipid II. mdpi.comasm.org Lipid II is an essential component for building the peptidoglycan layer of the bacterial cell wall. royalsocietypublishing.orgasm.org By binding to and sequestering Lipid II, this compound prevents its incorporation into the growing cell wall, thereby weakening the structure and leading to cell lysis. asm.orgnih.gov This mechanism is particularly effective against Gram-positive bacteria such as Staphylococcus aureus. mdpi.complos.org The affinity of HNP-1 for Lipid II, while significant, is noted to be lower than that of some other antimicrobial peptides, which may reflect its broader spectrum of activity that includes other mechanisms. frontiersin.org
Direct Neutralization of Bacterial Toxins
This compound can also protect the host by directly neutralizing bacterial toxins. frontiersin.orgmdpi.com It has been shown to inhibit the enzymatic activity of various potent bacterial protein toxins, including the lethal factor from Bacillus anthracis (anthrax toxin) and toxins from Clostridium difficile and Pseudomonas aeruginosa. mdpi.comoup.compnas.org The mechanism of neutralization can involve binding to the toxin, which may induce conformational changes that render the toxin inactive or prevent it from interacting with its cellular target. oup.comoup.com For example, HNP-1 has been shown to inhibit the ADP-ribosyltransferase activity of diphtheria toxin and Pseudomonas exotoxin A. nih.gov This toxin-neutralizing capability represents a significant, non-direct antimicrobial function that contributes to host defense.
Antiviral Mechanisms of this compound
The antiviral activity of this compound is broad, affecting both enveloped and non-enveloped viruses through several distinct mechanisms. mdpi.comnih.govresearchgate.net
Direct Defensin-Virus Interactions
This compound can directly interact with viral particles to inhibit their infectivity. asm.orgnih.gov For enveloped viruses, such as Herpes Simplex Virus (HSV), influenza virus, and SARS-CoV-2, the peptide can bind to and destabilize the viral envelope, a mechanism akin to its antibacterial membrane disruption. asm.orgoup.combiomolther.org It can also interact with viral glycoproteins, such as the Spike protein of SARS-CoV-2, interfering with the virus's ability to bind to host cell receptors like ACE2. nih.gov
For non-enveloped viruses, this compound binds to the viral capsid. researchgate.netasm.org This interaction does not necessarily prevent the virus from entering the host cell but can block critical subsequent steps in the infection cycle, such as the uncoating of the viral genome. mdpi.comfrontiersin.orgasm.org Studies have shown that HNP-1 can directly inactivate a range of viruses, and this activity is dependent on the peptide's correct three-dimensional structure, which is stabilized by disulfide bonds. mdpi.comasm.orgnih.gov
Modulation of Viral Uncoating and Capsid Stability
This compound employs a sophisticated mechanism against non-enveloped viruses by directly targeting the structural integrity of the viral capsid. Research demonstrates that this compound binds to the capsids of viruses such as human adenovirus (HAdV) and human papillomavirus (HPV), leading to their stabilization. frontiersin.orgplos.orgmdpi.com This interaction increases the physical resilience of the virion, which has been observed as enhanced stability against thermal denaturation in the case of HAdV. plos.org
Inhibition of Intracellular Viral Trafficking and Nuclear Import
The stabilization of the viral capsid and the subsequent block of uncoating by this compound have direct consequences on the virus's ability to navigate within the host cell and reach its replication site. A crucial outcome is the prevention of the viral genome's journey to the nucleus. biorxiv.orgnih.govbiorxiv.orgresearchgate.net By inhibiting the release of viral components required for endosome escape, this compound effectively traps the virions within the endosomal/lysosomal pathway. plos.org
This disruption of intracellular trafficking has been demonstrated across multiple virus types. For adenoviruses, the failure to uncoat precludes the introduction of the viral genome into the nucleus. plos.orgnih.gov Studies using single-cell analysis have provided direct evidence that alpha-defensins, including this compound, neutralize adenovirus infection by preventing the exposure of the viral genome during cell entry. nih.gov In the case of AAV2, the presence of this compound leads to an accumulation of viral particles in the perinuclear region, as they are unable to complete the final step of nuclear entry. biorxiv.orgnih.govbiorxiv.org
A distinct mechanism is observed with the human immunodeficiency virus (HIV-1). This compound can inhibit the activity of Protein Kinase C (PKC), a host cell enzyme. nih.govaai.org This interference with the PKC signaling pathway is a key mechanism that blocks the nuclear import of the HIV-1 pre-integration complex and subsequent transcription of the viral genome. nih.govaai.org
Antifungal Activities of this compound
This compound exhibits significant fungicidal activity against a range of human fungal pathogens. ontosight.aioup.com Its efficacy has been well-documented against clinically relevant yeasts such as Candida albicans and Cryptococcus neoformans, as well as the filamentous fungus Aspergillus fumigatus. scispace.comnih.gov
The potency of this compound varies between different fungal species and even between different strains. For Candida albicans, Minimum Inhibitory Concentrations (MICs), the lowest concentration of a substance that prevents visible growth, have been reported to range from 7.8 µg/mL to 100 µg/mL depending on the strain's susceptibility to other antifungal agents like fluconazole. scispace.commdpi.com Against Cryptococcus neoformans, this compound at a concentration of 50 µg/mL has been shown to significantly inhibit growth. nih.gov Studies have also demonstrated its lethality towards C. albicans at similar concentrations. nih.gov The fungicidal mechanism is believed to involve the permeabilization of the fungal cell membrane. biorxiv.org
| Fungal Species | Reported MIC Range (µg/mL) | Reference |
|---|---|---|
| Candida albicans (Fluconazole-Susceptible) | 7.813 - 15.625 | mdpi.com |
| Candida albicans (Fluconazole-Resistant) | 15.625 - 62.5 | mdpi.com |
| Candida albicans | 25 - 100 | scispace.com |
| Cryptococcus neoformans | ~50 | nih.gov |
| Streptococcus mutans | 4.1 | researchgate.net |
Comparative Analysis of this compound Antimicrobial Potency Across Pathogen Classes
The antimicrobial activity of this compound extends across pathogen classes, but its potency shows considerable variation. Generally, it is highly active against Gram-positive bacteria and a range of viruses and fungi, with comparatively lower, though still significant, activity against Gram-negative bacteria. mdpi.comanaspec.com
Against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA), this compound shows potent activity with MIC values reported to be as low as 1 to 4 µg/mL. biorxiv.orgpeerj.com Its efficacy against Gram-negative bacteria such as Escherichia coli is lower, with reported MICs in the range of 12 to 256 µg/mL. peerj.comrsc.org
Its antiviral activity is potent but measured differently. For enveloped viruses like Herpes Simplex Virus (HSV) and HIV-1, this compound can inhibit infection by thousands-fold, though this effect can be diminished by the presence of serum. nih.gov For non-enveloped viruses, neutralization occurs at low micromolar concentrations. plos.org For SARS-CoV-2, the half-maximal inhibitory concentration (IC50) was determined to be 10.3 µM. nih.gov
The table below summarizes the antimicrobial potency of this compound against a selection of pathogens, highlighting its broad-spectrum capabilities.
| Pathogen Class | Organism | Potency (MIC or IC50) | Reference |
|---|---|---|---|
| Gram-Positive Bacteria | Staphylococcus aureus | 1 - 8 µg/mL | biorxiv.orgpeerj.com |
| Staphylococcus epidermidis | >256 µg/mL | rsc.org | |
| Gram-Negative Bacteria | Escherichia coli | 12 - 256 µg/mL | peerj.comrsc.org |
| Pseudomonas aeruginosa | 128 µg/mL | rsc.org | |
| Fungi | Candida albicans | 7.8 - 100 µg/mL | scispace.commdpi.com |
| Cryptococcus neoformans | ~50 µg/mL | nih.gov | |
| Protozoa | Leishmania major | ~60 µg/mL (EC50) | plos.org |
| Viruses | HIV-1 | Inhibits post-entry (PKC-mediated) | nih.govaai.org |
| SARS-CoV-2 | 10.3 µM (IC50) | nih.gov | |
| Mycobacteria | Mycobacterium tuberculosis H37Rv | 2.5 µg/mL | oup.com |
Immunomodulatory Roles and Host Response of Defensin A1
Chemotactic Activities of Defensin-A1 on Immune Cells
A key immunomodulatory function of this compound is its ability to act as a chemoattractant, recruiting a variety of immune cells to sites of infection or inflammation. researchgate.netmdpi.com This chemotactic activity is crucial for initiating and amplifying the immune response.
This compound has been shown to be chemotactic for monocytes. nih.govnih.gov This attraction of monocytes to inflammatory sites is a critical step in the immune response, as these cells can differentiate into macrophages, which are essential for phagocytosis and antigen presentation. wjgnet.com The recruitment of monocytes and subsequent activation of macrophages are vital processes in both innate and adaptive immunity. In addition to direct chemoattraction, this compound can also enhance monocyte-endothelial interactions, which facilitates their movement from the bloodstream into tissues. mdpi.com
This compound selectively chemoattracts naive T cells and immature dendritic cells. nih.govwjgnet.com The recruitment of these cells is a pivotal event in the transition from innate to adaptive immunity. tandfonline.com Immature dendritic cells are potent antigen-presenting cells that, upon activation, migrate to lymph nodes to present antigens to T cells, thereby initiating an antigen-specific adaptive immune response. nih.gov The chemotactic effect of this compound on T cells and immature dendritic cells can be inhibited by pertussis toxin, suggesting the involvement of a Gαi protein-coupled receptor in this process. mdpi.com
While this compound is abundantly found in neutrophils, it exhibits a more complex interaction with these cells. nih.gov Interestingly, this compound can suppress the migration of other neutrophils in response to certain stimuli, suggesting a regulatory role in controlling the influx of neutrophils to prevent excessive inflammation. nih.gov On the other hand, α-defensins, including HNP-1, are known to be chemoattractants for mast cells. researchgate.netmdpi.com The activation and degranulation of mast cells by this compound leads to the release of various inflammatory mediators that can further recruit other immune cells. mdpi.com
| Immune Cell Type | Effect of this compound | Receptor/Mechanism | Reference |
|---|---|---|---|
| Monocytes | Chemoattraction | Not specified | nih.govnih.gov |
| Macrophages | Chemoattraction of precursors (monocytes) | Not specified | wjgnet.com |
| Naive T Lymphocytes | Chemoattraction | Gαi protein-coupled receptor | mdpi.comnih.gov |
| Immature Dendritic Cells | Chemoattraction | Gαi protein-coupled receptor | mdpi.comnih.govwjgnet.com |
| Neutrophils | Suppression of migration | Desensitization to other chemoattractants | nih.gov |
| Mast Cells | Chemoattraction and degranulation | Not specified | researchgate.netmdpi.com |
Attraction of T Lymphocytes and Dendritic Cells
Modulation of Cytokine and Chemokine Production by this compound
This compound can modulate the inflammatory environment by influencing the production of cytokines and chemokines by various immune and non-immune cells. mdpi.com For instance, HNP-1 has been reported to induce the production of TNFα in human monocytes. nih.gov Furthermore, HNP1–3 have been shown to enhance the secretion of TNF-α and interferon-γ (IFN-γ) from neutrophils, which in turn increases the phagocytic activity of human macrophages. mdpi.com However, under certain conditions, such as in the presence of necrotic macrophages, HNP-1 can exhibit anti-inflammatory effects by repressing the secretion of various cytokines from macrophages. mdpi.commdpi.com This dual pro- and anti-inflammatory capacity suggests a complex regulatory role for this compound in the immune response. mdpi.com
| Cytokine/Chemokine | Producing Cell | Effect of this compound | Reference |
|---|---|---|---|
| TNF-α | Monocytes, Neutrophils | Increased production | mdpi.comnih.gov |
| IFN-γ | Neutrophils | Increased production | mdpi.com |
| IL-6 | Peripheral Blood Mononuclear Cells | Inhibited production | mdpi.com |
| IL-1β | LPS-activated monocytes | Blocked release | scienceopen.com |
Influence of this compound on Antigen Presentation
This compound plays a significant role in enhancing antigen presentation, a critical process for the initiation of adaptive immunity. mdpi.com It promotes the maturation of immature dendritic cells, leading to the upregulation of co-stimulatory molecules such as CD80 and CD86, as well as MHC class II molecules. mdpi.com This maturation process is essential for dendritic cells to effectively present antigens to T cells. mdpi.com By acting as an adjuvant, this compound can enhance both humoral and cellular immune responses to co-administered antigens. mdpi.comoup.com The ability of this compound to recruit and activate antigen-presenting cells like dendritic cells provides a crucial link between the innate and adaptive immune systems. researchgate.netoup.com
Regulation of Innate and Adaptive Immune Pathways by this compound
This compound is a key regulator that links the innate and adaptive immune pathways. tandfonline.comnih.gov Its ability to recruit and activate various immune cells, including monocytes, dendritic cells, and T lymphocytes, is fundamental to this role. nih.govwjgnet.com By attracting these cells to the site of infection and modulating their function, this compound helps to orchestrate a coordinated immune response. researchgate.net Furthermore, this compound can influence the differentiation of immune cells, for example, by inhibiting the M-CSF induced macrophage differentiation of monocytes. mdpi.com Through these multifaceted functions, this compound not only participates directly in innate defense but also shapes the subsequent adaptive immune response, highlighting its importance as a central mediator in host immunity. mdpi.comoup.com
Interference with Toll-like Receptor (TLR) Signaling
Toll-like receptors (TLRs) are crucial for the innate immune system's ability to recognize pathogen-associated molecular patterns. nih.gov The interaction between this compound and TLR signaling is an important aspect of its immunomodulatory function. While TLR activation can lead to the synthesis and release of defensins, this compound can, in turn, influence TLR-mediated responses.
Research shows that human neutrophils express a range of TLRs, including TLR1, TLR2, and TLR4, which are critical for initiating immune responses upon detecting pathogens. nih.govashpublications.org this compound has been observed to modulate these pathways. For instance, in the context of viral infections, HNP-1 can form complexes with adenoviruses and redirect these viruses to TLR4. This interaction triggers an inflammasome response via the NLRP3 pathway and subsequent release of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β).
Furthermore, studies on cocultures of lung cancer cells and peripheral blood mononuclear cells (PBMCs) have shown that HNP-1 stimulation upregulates pathways related to innate immune activation. oaepublish.com This includes signaling through damage-associated molecular patterns (DAMPs) which can act via TLRs to amplify pro-inflammatory responses. oaepublish.com This suggests that this compound can interfere with and utilize TLR signaling to enhance the host's immune reaction to both pathogens and abnormal cells.
| Context | Key Finding | Outcome | Source |
|---|---|---|---|
| Adenovirus Infection | HNP-1 forms complexes with adenovirus, redirecting them to TLR4. | Induces NLRP3-mediated inflammasome response and IL-1β release. | physiology.org |
| In Vitro NSCLC Microenvironment | HNP-1 stimulation upregulates alarmins (DAMPs) that can signal through TLRs. | Activation of innate immune responses and amplification of pro-inflammatory signals. | oaepublish.com |
Modulation of Complement Activation
The complement system is a critical component of innate immunity that helps clear pathogens and damaged cells. This compound has been shown to be a potent inhibitor of the early stages of complement activation. nih.gov Specifically, HNP-1 can inhibit both the classical and the lectin pathways of the complement cascade. mdpi.comnih.gov
This inhibition is achieved through direct binding to key recognition molecules of these pathways. ashpublications.orgnih.gov Research has demonstrated that HNP-1 binds to the collagen-like stalks of C1q, the primary initiator of the classical pathway, thereby inhibiting its hemolytic activity. ashpublications.orgnih.gov Similarly, HNP-1 interacts with Mannose-binding lectin (MBL), a key recognition molecule of the lectin pathway. mdpi.comnih.gov By forming complexes with C1q and MBL in the fluid phase, HNP-1 effectively blocks the activation of these initial complement steps. nih.govnih.gov This inhibitory function is thought to play a protective role against excessive tissue injury during inflammatory conditions. mdpi.comnih.gov
| Complement Pathway | Target Molecule | Mechanism of Action | Result | Source |
|---|---|---|---|---|
| Classical Pathway | C1q | Binds to the collagen-like stalks of C1q. | Inhibition of C1q hemolytic activity and pathway activation. | ashpublications.orgnih.govnih.gov |
| Lectin Pathway | Mannose-binding lectin (MBL) | Binds to MBL, likely at a similar site to C1q. | Inhibition of lectin pathway activation. | mdpi.comnih.gov |
Impact on PKC Signaling Pathways
Protein kinase C (PKC) is a family of enzymes involved in controlling the function of other proteins through phosphorylation, playing a vital role in various cellular signaling cascades, including those essential for viral replication. nih.govoup.com this compound has been identified as a potent inhibitor of PKC, and this inhibition is a key mechanism behind its antiviral and immunomodulatory effects. nih.govoup.com
Studies on influenza virus and HIV-1 have shown that the antiviral activity of HNP-1 is not due to a direct effect on the virions but rather through the modulation of host cellular pathways. nih.gov Treatment of cells with HNP-1 inhibits the activation of PKC, a step that is essential for the replication of these viruses. nih.govoup.com This inhibitory effect on PKC suggests that this compound can alter cellular signaling to create an antiviral state. nih.gov Further research indicates that different α-defensins signal through a common receptor that is subject to regulation by PKC activators, and they can, in turn, desensitize pathways mediated by other defensins in a PKC-dependent manner. aai.org
| Context | Effect of this compound | Experimental Observation | Source |
|---|---|---|---|
| Influenza Virus Infection | Inhibits viral replication and protein synthesis. | HNP-1 treatment inhibited PKC activation in infected cells. | nih.govoup.com |
| Immune Cell Chemotaxis | Modulates immune cell migration. | α-defensins desensitize β-defensin-mediated migration in a PKC-dependent manner. | aai.org |
Potential Dual Roles of this compound in Host Immunity (Protective vs. Pathogenic Contexts)
This compound exhibits a classic "double-edged sword" functionality in host immunity, where its effects can be either protective or potentially detrimental depending on the specific context of the inflammatory or infectious environment. plos.orgresearchgate.net
Protective Roles: The primary protective function of this compound is its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. nih.gov It also plays a crucial role in neutralizing potent bacterial toxins. researchgate.net Beyond direct killing, HNP-1 acts as an immunomodulatory molecule and an adjuvant for the adaptive immune system. bowdish.caplos.org It stimulates the production of pro-inflammatory cytokines like TNF-α from immune cells and enhances leukocyte accumulation at infection sites, which helps to control and clear pathogens. plos.org Its ability to inhibit the complement system can also be viewed as a protective mechanism to prevent excessive inflammation and collateral tissue damage. mdpi.comnih.gov
Pathogenic and Detrimental Roles: In certain contexts, the activities of this compound can contribute to pathology. While HNP-1 can inhibit HIV-1, it has also been shown to increase the permeability of epithelial barriers, which could potentially facilitate initial viral invasion. Its pro-inflammatory capabilities, while beneficial for fighting infection, can also exacerbate inflammatory conditions if not properly regulated. mdpi.com For example, high concentrations of HNP-1 can be cytotoxic to host cells, and by stimulating chemotaxis, it may contribute to the formation of granulomas in autoimmune diseases. mdpi.comresearchgate.net Furthermore, the anti-thrombotic activity of HNP-1, which can be protective against arterial thrombosis, could potentially be detrimental in situations where clotting is necessary. nih.gov This duality underscores the complexity of this compound's role in immunity, where its impact is highly dependent on concentration, location, and the specific disease state. nih.gov
| Role | Specific Action | Context / Example | Source |
|---|---|---|---|
| Protective | Antimicrobial & Toxin Neutralization | Direct killing of pathogens and neutralization of bacterial exotoxins. | researchgate.netnih.gov |
| Immune Adjuvant | Enhances leukocyte accumulation and pro-inflammatory cytokine (TNF-α) release. | plos.org | |
| Anti-inflammatory | Inhibits classical and lectin complement pathways. | mdpi.comnih.gov | |
| Pathogenic / Detrimental | Tissue Barrier Disruption | Increases epithelial permeability. | researchgate.net |
| Exacerbation of Inflammation | Can be cytotoxic at high concentrations and contribute to granuloma formation. | mdpi.comresearchgate.net | |
| Modulation of Hemostasis | Inhibits thrombus formation under arterial flow. | nih.gov |
Defensin A1 in Specific Biological Contexts
Role of Defensin-A1 in Mucosal Immunity (e.g., Intestinal, Urinary, Oral)
This compound, an alpha-defensin, is a crucial component of the innate immune system, playing a significant role in mucosal defense. unh.eduwikipedia.org These peptides are found in neutrophil granules and at various mucosal surfaces, including the intestine, respiratory tract, and urinary tract. wikipedia.org
Intestinal Immunity: In the gut, alpha-defensins are secreted by Paneth cells, which are located at the base of the small intestine's crypts of Lieberkühn. unh.edulife-science-alliance.org The release of these defensins is triggered by bacteria and other stimuli. life-science-alliance.org They contribute to innate enteric immunity and help regulate the composition of the intestinal microbiota. life-science-alliance.orgfrontiersin.org Paneth cell alpha-defensins are crucial for maintaining intestinal homeostasis. life-science-alliance.org Studies have shown a link between Paneth cell α-defensin function and the pathophysiology of Crohn's disease, particularly in the terminal ileum. life-science-alliance.org Defensin-deficient mice have been observed to have higher baseline levels of intestinal IL-1β and increased susceptibility to colitis. aai.org
Urinary Tract Immunity: In the urinary tract, defensins are part of the antimicrobial peptide (AMP) shield that helps maintain sterility. euti.orgplos.org Alpha-defensins, including HNP-1, are present in the urinary tract and their levels increase during infections like glomerulonephritis. euti.org They are expressed in the epithelial cells of the human kidney's collecting ducts in response to uropathogens. pnas.org While beta-defensins are more widely expressed throughout the uroepithelium, alpha-defensins also contribute to the defense against invading bacteria. plos.org
Oral Immunity: While the provided search results focus more on intestinal and urinary immunity, the general role of defensins in mucosal surfaces implies their presence and function in the oral cavity as well.
This compound in the Context of Host Defense Against Specific Infections
This compound (HNP-1) and other alpha-defensins (HNP-2 and HNP-3) play a protective role against uropathogenic Escherichia coli (UPEC), a primary cause of urinary tract infections (UTIs). pnas.orgiu.edu Studies have demonstrated that these defensins are expressed by epithelial cells in the kidney's collecting ducts and their levels increase in UTI patients. euti.orglife-science-alliance.org
Research using a transgenic mouse model expressing human DEFA1A3 (the gene locus for HNP-1-3) showed that these peptides protect against UPEC invasion. pnas.org The protective effect appears to be gene-dose dependent, with lower DNA copy numbers of the DEFA1A3 gene associated with increased UTI susceptibility in children. iu.edulife-science-alliance.org In vitro studies have shown that HNP-1 can inhibit the growth of UPEC and reduce its adherence to bladder cells. pnas.org The mechanism of action involves both direct antimicrobial activity and immunomodulatory functions. pnas.orglife-science-alliance.org For instance, alpha-defensins can work in concert with other AMPs like cathelicidin (B612621) and ribonuclease 7 to enhance their neutralizing activity against UPEC. pnas.orgnih.gov
| Research Finding | Organism | Study Model | Key Outcome | Citation |
| DEFA1A3 expression protects against UPEC invasion. | E. coli (UPEC) | Transgenic mouse | Reduced bacterial burden in the urinary tract. | pnas.org |
| Low DEFA1A3 DNA copy number is associated with higher UTI risk. | E. coli (UPEC) | Human study (children) | Increased susceptibility to recurrent UTIs. | life-science-alliance.org |
| HNP-1 inhibits UPEC growth and adherence in vitro. | E. coli (UPEC) | Cell culture | Decreased bacterial survival and attachment. | pnas.org |
| α-Defensins 1-3 have complementary effects with other AMPs against UPEC. | E. coli (UPEC) | In vitro | Enhanced bacterial membrane permeability and agglutination. | nih.gov |
Paneth cells in the small intestine release alpha-defensins in response to bacterial encounters, contributing to enteric innate immunity. life-science-alliance.orgfrontiersin.org Research has shown that isolated crypts from the small intestine secrete these peptides upon incubation with Salmonella typhimurium. frontiersin.org Interestingly, some enteric pathogens like Shigella have evolved mechanisms to take advantage of alpha-defensins to enhance their infection. plos.org
This compound exhibits complex and sometimes contradictory roles in viral infections.
HIV-1: Alpha-defensin-1 can inhibit HIV-1 replication. nih.govnih.gov Its mechanism of action is multifaceted. In the absence of serum and at a low virus-to-cell ratio, it can directly inactivate HIV-1 virions. nih.govnih.gov In the presence of serum, it acts on the target cells, inhibiting HIV-1 at post-entry steps, specifically following reverse transcription and integration, and interfering with nuclear import and transcription. nih.govnih.gov This inhibitory effect is linked to the interference with the PKC signaling pathway in primary CD4+ T cells. nih.gov However, some studies suggest that under certain conditions, alpha-defensins might enhance viral attachment to target cells. researchgate.net
Adenovirus: Human alpha-defensins, including HNP-1, can inhibit adenovirus infection by stabilizing the viral capsid. frontiersin.orgmdpi.com This stabilization prevents the necessary uncoating steps and the release of viral proteins required for the virus to escape the endosome and replicate. mdpi.comasm.org However, for some adenovirus serotypes, alpha-defensins can paradoxically enhance infection by promoting viral attachment to cells, independent of the primary viral receptors. plos.orgfrontiersin.org
HPV: Similar to its effect on adenovirus, alpha-defensins like HD5 (another alpha-defensin) block Human Papillomavirus (HPV) infection by stabilizing the viral capsid, which prevents the uncoating process and the release of the viral genome. frontiersin.orgnih.gov HNP-1 also demonstrates inhibitory activity against HPV. biorxiv.org
| Virus | Effect of this compound | Mechanism of Action | Citation |
| HIV-1 | Inhibition | Direct inactivation (serum-free), blocks nuclear import and transcription (with serum) by interfering with PKC signaling. | nih.govnih.gov |
| Adenovirus | Inhibition/Enhancement | Stabilizes viral capsid preventing uncoating (inhibition); can promote viral attachment (enhancement for some serotypes). | plos.orgfrontiersin.orgmdpi.com |
| HPV | Inhibition | Stabilizes viral capsid, preventing uncoating. | frontiersin.orgnih.govbiorxiv.org |
This compound (HNP-1) demonstrates moderate bactericidal activity against Staphylococcus aureus. mdpi.com However, S. aureus has developed mechanisms to resist the antimicrobial effects of defensins. nih.gov One such mechanism involves the production of staphylokinase (SAK), which can bind to and block human alpha-defensins. mdpi.com Another resistance mechanism is conferred by the mprF gene, which modifies the bacterial cell membrane, making it less susceptible to defensin-mediated damage. nih.gov Despite this resistance, defensins can still play a role in the immune response to S. aureus infections. For example, they can have chemotactic and wound-healing effects. biorxiv.org
While direct studies on this compound and Plasmodium yoelii were not prominent in the search results, research on other defensins and parasites provides context. Human defensin (B1577277) 5 (HD5), another alpha-defensin, has been shown to inhibit the development of Plasmodium yoelii in Anopheles stephensi mosquitoes by activating the mosquito's innate immune system. mdpi.com In general, defensins from various species, including insects, have demonstrated anti-parasitic activity against organisms like Plasmodium, Trypanosoma, and Leishmania. mdpi.comfrontiersin.orgmdpi.com This suggests a potential role for human alpha-defensins like this compound in modulating parasitic infections, although more specific research is needed.
Bacterial Pathogenesis (e.g., Staphylococcus aureus)
This compound in Inflammatory Processes
Defensin-alpha 1 (DEFA1), also known as human neutrophil peptide-1 (HNP-1), plays a multifaceted role in inflammatory processes, acting as a key modulator of the innate immune response. nih.gov Primarily expressed in neutrophils, DEFA1 is released at sites of infection or tissue injury, where it contributes to both the amplification and resolution of inflammation. pnas.org
DEFA1's involvement in inflammation is complex, exhibiting both pro-inflammatory and anti-inflammatory activities. nih.gov It can induce the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor (TNF), by monocytes, thereby amplifying the local inflammatory response. nih.gov Additionally, DEFA1 can act as a chemoattractant, recruiting other immune cells, including neutrophils, T-cells, and immature dendritic cells, to the site of inflammation. kuleuven.benih.gov This recruitment is crucial for an effective immune response but can also contribute to the pathology of chronic inflammatory conditions. nih.gov For instance, elevated levels of DEFA1 have been associated with inflammatory conditions like coronary heart disease and periodontitis. nih.govnih.gov
Conversely, DEFA1 also possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines by macrophages, helping to control and resolve the inflammatory response. pnas.org This dual functionality highlights the peptide's role as a fine-tuner of inflammation, ensuring a balanced response to threats without causing excessive tissue damage.
Table 1: Role of this compound in Inflammatory Processes
| Process | Effect of this compound | Key Findings | References |
|---|---|---|---|
| Cytokine Production | Modulates pro- and anti-inflammatory cytokine release. | Induces IL-1 and TNF in monocytes; inhibits pro-inflammatory cytokine biosynthesis in macrophages. | nih.govpnas.org |
| Immune Cell Recruitment | Acts as a chemoattractant for various immune cells. | Recruits neutrophils, T-cells, and immature dendritic cells to inflammatory sites. | kuleuven.benih.gov |
| Inflammatory Conditions | Implicated in chronic inflammatory diseases. | Elevated levels are found in conditions like coronary heart disease and periodontitis. | nih.govnih.gov |
Participation of this compound in Tissue Remodeling and Wound Healing
This compound is actively involved in the intricate processes of tissue remodeling and wound healing. nih.govmdpi.com Its contributions extend beyond its antimicrobial functions to directly influence cellular activities that are fundamental to tissue repair. mdpi.com The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling, and DEFA1 participates in multiple stages. elifesciences.orgsemanticscholar.org
One of the key roles of DEFA1 in wound healing is the stimulation of cell proliferation. nih.gov It has been shown to promote the proliferation of epithelial cells and fibroblasts, which are essential for closing the wound and rebuilding the extracellular matrix. nih.govmdpi.com For instance, HNP-1 and HNP-2 (of which DEFA1 is a major component) stimulate the proliferation and collagen synthesis of lung fibroblasts. mdpi.com This proliferative effect helps to accelerate the re-epithelialization of the wound surface. mdpi.com
Table 2: this compound's Role in Tissue Remodeling and Wound Healing
| Cellular Process | Effect of this compound | Mechanism | References |
|---|---|---|---|
| Cell Proliferation | Stimulates proliferation of epithelial cells and fibroblasts. | Promotes the rebuilding of tissue and extracellular matrix. | nih.govmdpi.com |
| Cell Migration | Promotes migration of keratinocytes. | Facilitates the closure of the epithelial barrier. | mdpi.com |
| Collagen Synthesis | Stimulates collagen production by lung fibroblasts. | Contributes to the structural integrity of the repaired tissue. | mdpi.com |
This compound Involvement in Tumor Biology and Anti-tumor Immunity
The role of this compound in tumor biology is complex and often contradictory, with evidence suggesting both tumor-promoting and tumor-suppressing activities. researchgate.netfrontiersin.org Its effects are highly dependent on its concentration and the specific type of cancer. researchgate.net
At high concentrations, DEFA1 exhibits direct cytotoxic and oncolytic activities against various tumor cells. researchgate.netmdpi.com This oncolytic effect is often mediated by the permeabilization of the cancer cell membrane, leading to cell lysis. kuleuven.benih.gov Furthermore, DEFA1 can induce apoptosis (programmed cell death) in tumor cells. frontiersin.orgaacrjournals.org This can occur through both receptor-mediated pathways, potentially involving the release of TNF-α from lymphocytes, and mitochondrial pathways. aacrjournals.org Gene therapy approaches using plasmids that express a secretable form of HNP-1 have demonstrated significant growth inhibition of tumor cells, which was attributed to the induction of apoptosis by intracellular HNP-1. aacrjournals.org
DEFA1 significantly influences the tumor microenvironment (TME). iiarjournals.org It can act as a chemoattractant for various immune cells, including T cells, immature dendritic cells, and monocytes, drawing them into the tumor site. kuleuven.benih.gov This influx of immune cells can contribute to anti-tumor immunity. kuleuven.be Additionally, DEFA1 can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. frontiersin.orgaacrjournals.org It has been shown to interfere with endothelial cell adhesion, migration, and proliferation. aacrjournals.org In vivo studies have shown decreased microvessel density in tumors treated with HNP-1. aacrjournals.org
The effect of DEFA1 on cell proliferation and differentiation in the context of cancer is dual-natured. researchgate.net While high concentrations can be cytotoxic, lower concentrations of alpha-defensins have been observed to promote tumor cell growth and proliferation in some cancers, such as bladder, colorectal, and renal cell carcinoma. researchgate.netnih.gov This suggests that the concentration of DEFA1 within the tumor microenvironment is a critical determinant of its ultimate effect on tumor progression. researchgate.net For example, DEFA1 has been shown to enhance the invasiveness of oral squamous cell carcinoma cells. iiarjournals.org
Table 3: this compound in Tumor Biology and Anti-tumor Immunity
| Aspect | Effect of this compound | Key Research Findings | References |
|---|---|---|---|
| Oncolytic Activity | Induces tumor cell death at high concentrations. | Causes membrane permeabilization and induces apoptosis through mitochondrial and receptor-mediated pathways. | kuleuven.benih.govresearchgate.netaacrjournals.org |
| Tumor Microenvironment | Modulates immune cell infiltration and angiogenesis. | Attracts T cells and dendritic cells; inhibits endothelial cell functions required for new blood vessel formation. | kuleuven.benih.govfrontiersin.orgaacrjournals.org |
| Cell Proliferation | Can either promote or inhibit tumor cell growth. | Low concentrations may promote proliferation in some cancers, while high concentrations are cytotoxic. | researchgate.netnih.gov |
Evolutionary Dynamics of Defensin A1
Phylogenetic Analysis and Evolutionary Divergence of Alpha-Defensins
Phylogenetic analyses have been instrumental in unraveling the evolutionary relationships and divergence of alpha-defensins. These studies reveal that mammalian alpha-defensins likely evolved from beta-defensins through gene duplication and subsequent diversification. physiology.orgnih.gov All alpha-defensins discovered to date have been found exclusively in mammals, indicating their emergence after the divergence of mammals from other vertebrates. physiology.org The presence of alpha-defensin loci in syntenic chromosomal regions across different mammalian species points to a common ancestral origin. physiology.org
Phylogenetic trees constructed from both the full-length peptide and intron sequences of alpha-defensins consistently show two distinct clusters. physiology.org This suggests that mammalian alpha-defensins may have evolved from two separate ancestral genes. physiology.orgnih.gov In primates, alpha-defensin genes can be categorized into three phylogenetic classes (I, II, and III). nih.govnih.gov The existence of all three classes in the marmoset, a New World monkey, indicates that their divergence predates the split between New World and Old World monkeys. nih.govnih.gov
The evolutionary trajectory of alpha-defensins in primates differs from that in rodents. Primate alpha-defensins form a distinct cluster, while rodent enteric alpha-defensins form another. physiology.orgnih.gov This pattern suggests that many alpha-defensins in non-primate species have evolved independently after the divergence from a common ancestor, leading to species-specific clustering of these genes. physiology.orgnih.gov In contrast, the evolution of primate alpha-defensin genes appears to have occurred before the separation of the primate species. physiology.orgnih.gov
Gene Duplication and Pseudogenization in the Defensin-A1 Family
Gene duplication is a primary driver of evolution in the alpha-defensin family, leading to an expansion of the gene repertoire. physiology.orgnih.gov The alpha-defensin genes are typically clustered in the genome, and these clusters are subject to frequent tandem gene duplication events. nih.govnih.gov For instance, the human genome contains a cluster of 10 distinct alpha-defensin genes and pseudogenes on chromosome 8p23. physiology.orgnih.gov This region is known for its genomic plasticity, influenced by complex segmental duplications that can mediate various rearrangements. oup.com
This process of gene duplication is often followed by sequence diversification, allowing for the evolution of new functions or the refinement of existing ones. nih.gov However, not all duplicated genes remain functional. Pseudogenization, the process by which a gene loses its protein-coding ability due to mutations, is also a common feature in the evolution of this gene family. nih.govplos.org The presence of numerous pseudogenes alongside functional genes in the alpha-defensin clusters of various primates is a testament to a "birth-and-death" model of evolution. nih.govnih.govplos.org This model posits that new genes arise through duplication, and these duplicates are then either maintained, diverge in function, or become inactivated as pseudogenes. nih.gov The dynamic interplay between gene duplication and pseudogenization contributes to the ever-shifting landscape of the alpha-defensin gene family, likely in response to changing pathogenic pressures. nih.govplos.org
Convergent Evolution in Defensin (B1577277) Superfamilies
The evolution of defensins is marked by a remarkable degree of convergent evolution, where similar structures and functions have arisen independently in different evolutionary lineages. oup.comnih.govmiddlebury.edu Defensins are broadly classified into two evolutionarily independent superfamilies: the cis-defensins and the trans-defensins. oup.comfrontiersin.org This classification is based on fundamental differences in their tertiary structure, the order of their secondary structure elements, and their disulfide bond connectivity. oup.com Despite their independent origins, both superfamilies have converged on a number of key features.
This convergence is evident at multiple levels, from primary structure to function. nih.gov Both cis- and trans-defensins are typically small, cationic, and rich in cysteine residues that form a stable, disulfide-rich core. oup.comnih.govmiddlebury.edu This structural scaffold has proven to be highly evolvable, providing a stable framework upon which diverse functional loops can be displayed. nih.govmiddlebury.edu The utility of this scaffold has been exploited by evolution on multiple occasions, leading to the independent emergence of similar antimicrobial and immunomodulatory functions. nih.govmiddlebury.edu For example, members of both superfamilies have convergently evolved the ability to recruit immune cells and mediate self-recognition through interactions with cell-surface receptors. nih.gov This striking convergence underscores the effectiveness of the defensin fold as a versatile platform for host defense.
Species-Specific Repertoires and Functional Adaptation of this compound Homologs
The composition of the alpha-defensin gene repertoire can vary significantly between species, reflecting adaptation to specific ecological niches and the pathogens encountered within them. physiology.orgnih.gov This species-specific variation is a result of the dynamic processes of gene duplication, deletion, and diversification. nih.govnih.gov For example, the mouse possesses the largest known repertoire of defensin-encoding sequences, with a particular expansion of enteric alpha-defensins known as cryptdins. In contrast, the equine genome contains a high number of functional alpha-defensins, a feature not observed in other species of the same order. physiology.org
This variation in gene repertoires is indicative of functional adaptation. The presence of multiple, divergent subsets of alpha-defensins within a single species may provide a broader range of protection against different types of microbes. physiology.orgnih.gov The evolution of primate alpha-defensins, for instance, appears to be governed by two opposing forces: one that conserves specific amino acid residues to maintain structural and functional integrity, and another that drives sequence diversification to generate molecules with a wide array of activities against a large number of pathogens. nih.govnih.gov The production of species-specific alpha-defensins is thought to enable different primate species to better respond to the unique microbial challenges they face in their respective environments. nih.gov This highlights the crucial role of these peptides in the ongoing evolutionary arms race between hosts and pathogens.
Molecular Evolution of Antimicrobial Function in Defensin Scaffolds
The defensin scaffold has proven to be a highly adaptable framework for the evolution of antimicrobial function. frontiersin.orgnih.gov The core structure, characterized by a cysteine-stabilized alpha-helix and beta-sheet fold (CSαβ motif), provides a stable platform for the presentation of variable loop regions that are critical for antimicrobial activity. frontiersin.orgnih.gov The evolution of novel functions on this ancestral scaffold is often driven by mutation and selection. frontiersin.orgnih.gov
One mechanism for functional diversification is the insertion of new domains. For example, the nematode defensin mehamycin acquired antibacterial activity through the insertion of a single disulfide bridge-linked domain (sDBD). frontiersin.orgnih.gov This inserted loop forms an amphipathic structure that is thought to confer the ability to permeabilize bacterial membranes. frontiersin.orgnih.gov The evolution of this new function appears to have involved a trade-off, as the deletion of the sDBD resulted in increased thermostability but decreased antibacterial activity. frontiersin.orgnih.gov
Point mutations in the core scaffold can also play a significant role in the evolution of antimicrobial function. frontiersin.orgnih.gov Allosteric interactions between different domains of the defensin molecule can promote mutations at key sites, leading to the emergence of new activities. frontiersin.orgnih.gov The diversity of antimicrobial activities observed in defensins is also linked to their ability to bind to specific molecular targets on microbial surfaces, such as Lipid II in Gram-positive bacteria. ifremer.fr The evolution of sequence diversity in defensins allows for the fine-tuning of these interactions, leading to potent and specific antimicrobial activity. ifremer.fr
Advanced Research Methodologies and Approaches for Defensin A1 Studies
Quantitative Analysis of Defensin-A1 Expression (mRNA and Protein)
Accurately quantifying the expression levels of this compound at both the messenger RNA (mRNA) and protein levels is fundamental to understanding its role in health and disease. Various powerful techniques are employed for this purpose, each offering unique advantages in sensitivity, specificity, and throughput.
qPCR and RNA Sequencing Techniques
Quantitative Polymerase Chain Reaction (qPCR) and RNA Sequencing (RNA-Seq) are the cornerstones of this compound mRNA expression analysis.
Quantitative Polymerase Chain Reaction (qPCR): This technique allows for the sensitive and specific quantification of this compound mRNA transcripts. By designing primers specific to the DEFA1 gene, researchers can measure its expression levels in different tissues and under various conditions. For instance, studies have used qPCR to demonstrate the differential expression of DEFA1 in response to bacterial challenges and in various disease states. plos.orgnih.gov One study investigating the expression of granulopoiesis-related genes in neutrophil subsets measured the mRNA levels of DEFA1 and DEFA3 using qPCR, highlighting differences between distinct cell populations. researchgate.net Another study used qPCR to analyze this compound mRNA expression in the small intestine of mice, revealing spatial and developmental expression patterns.
To discriminate between the highly similar DEFA1 and DEFA3 genes, allele-specific primers are often employed in qPCR reactions. nih.gov This approach ensures the accurate quantification of each specific gene transcript.
RNA Sequencing (RNA-Seq): RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the quantification of all this compound gene variants simultaneously. This high-throughput method has been instrumental in identifying and quantifying DEFA1 transcripts in various contexts. For example, RNA-Seq analysis of blood from COVID-19 patients revealed a striking increase of over 20-fold in DEFA1 transcripts, identifying it as a potential biomarker for disease severity. plos.org In a study on castration-resistant prostate cancer, RNA-Seq showed a greater than 2.5-fold increase in the pre-treatment expression of DEFA1 in patients who responded to docetaxel (B913) therapy compared to non-responders. dovepress.com Furthermore, RNA-Seq has been used to analyze bulk samples of purified Paneth cells, where a large percentage of RNA reads map to defensin (B1577277) genes, including DEFA1. frontiersin.org
| Technique | Application in this compound Research | Key Findings | Citations |
| qPCR | Quantification of DEFA1 mRNA in various tissues and cell types. | Differential expression in response to infection and inflammation. Used to distinguish between DEFA1 and DEFA3. | plos.orgnih.govresearchgate.net |
| RNA-Seq | Comprehensive transcriptomic analysis of DEFA1 expression. | Identified DEFA1 as a biomarker in COVID-19 and prostate cancer. Revealed high expression in Paneth cells. | plos.orgdovepress.comfrontiersin.org |
Mass Spectrometry-Based Proteomics for this compound Detection
Mass spectrometry (MS)-based proteomics is a powerful tool for the direct detection, identification, and quantification of the this compound peptide. This approach provides crucial information about the presence and abundance of the final protein product.
Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been successfully used to identify this compound in various biological samples, including nasal fluid and cell lysates. mdpi.comnih.gov In one study, MALDI-TOF/TOF MS was used to analyze nasal fluid, identifying a triplet of peaks corresponding to human neutrophil peptides HNP-1 (this compound), HNP-2, and HNP-3 with mass-to-charge ratios (m/z) of 3442, 3371, and 3486 Da, respectively. mdpi.com
Proteomic analysis can also provide insights into post-translational modifications and the presence of different proteoforms. While the Human Proteome Project has established guidelines for protein identification, the small size of defensin peptides can present challenges for standard analysis pipelines. biorxiv.orgresearchgate.net Nevertheless, mass spectrometry has confirmed the presence of chimeric defensin peptides, albeit at low abundance. frontiersin.orgnih.gov
| Mass Spectrometry Technique | Sample Type | Detected this compound (HNP-1) m/z | Citations |
| MALDI-TOF/TOF MS | Nasal Fluid | 3442 Da | mdpi.com |
| LC-MS/MS | Enriched Paneth cell proteins | Confirmed presence of chimeric peptides | frontiersin.orgnih.gov |
Immunohistochemistry and Immunofluorescence for Cellular Localization
Immunohistochemistry (IHC) and immunofluorescence (IF) are indispensable techniques for visualizing the cellular and tissue localization of the this compound peptide. These methods utilize specific antibodies that bind to this compound, allowing for its detection within tissue sections.
Studies have employed IHC and IF to demonstrate the presence of this compound in various tissues. For instance, IHC has shown that this compound is expressed in the surface enterocytes of the ileum in non-Crohn's disease control patients. nih.gov In the urinary tract, immunofluorescence has localized human alpha-defensin 5 (HD5), a related alpha-defensin, primarily to the distal nephron and collecting tubules of the kidney, as well as the urothelium of the bladder and ureter. plos.org The expression of beta-defensins has also been visualized in oral epithelium using these techniques. frontiersin.org These studies often reveal a specific subcellular localization, such as in the granules of neutrophils or the cytoplasm of epithelial cells. frontiersin.org
| Technique | Tissue/Cell Type | Observed Localization of this compound or related defensins | Citations |
| Immunohistochemistry (IHC) | Ileal tissue, Renal cell carcinoma | Surface enterocytes, Tumor cells | nih.govresearchgate.net |
| Immunofluorescence (IF) | Kidney, Bladder, Ureter, Oral epithelium | Distal nephron, Collecting tubules, Urothelium, Stratum granulosum and spinosum | plos.orgfrontiersin.org |
Structural Biology Approaches for this compound
Elucidating the three-dimensional structure of this compound is critical for understanding its mechanism of action. Structural biology techniques provide atomic-level insights into its folding, dimerization, and interaction with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution structure of proteins in solution. Two-dimensional NMR has been instrumental in assigning the proton spectra of this compound (HNP-1) and determining its secondary structure. nih.gov
These studies have revealed that this compound contains a double-stranded antiparallel beta-sheet in a hairpin conformation, a short region of a triple-stranded beta-sheet, and several tight turns. nih.gov NMR data also indicated that HNP-1 can form dimers or higher-order aggregates in solution. nih.gov More advanced solid-state NMR has been used to determine the structure of HNP-1 in a microcrystalline state, providing a benchmark for comparison with its membrane-bound form.
A study on insect defensin A, a related peptide, utilized 2D 1H NMR to fully assign its resonance and characterize its secondary structure, which includes an alpha-helix and an antiparallel beta-sheet. nih.gov The structural model was generated based on 133 selected Nuclear Overhauser Effects (NOEs), 21 dihedral restraints, and 12 hydrogen bonds. nih.gov
| NMR Technique | Defensin Studied | Key Structural Findings | PDB ID | Citations |
| 2D Solution NMR | Human HNP-1 | Double-stranded antiparallel beta-sheet, dimer formation. | - | nih.gov |
| 2D Solution NMR | Insect Defensin A | Alpha-helix (residues 14-24), antiparallel beta-sheet (residues 27-40). | - | nih.gov |
| Solid-State NMR | Human HNP-1 | High-resolution structure in a microcrystalline state. | - | |
| Solution NMR | Pine Defensin PsDef1 | One α-helix and three β-strands (β1-H1-β2-β3). | 5NCE | researchgate.net |
| Solution NMR | Theta-defensin HTD-2 | Cyclic cystine ladder motif, self-association in solution. | 2LZI | rcsb.org |
Electron Microscopy for Interaction Visualization
Electron microscopy (EM), including both scanning electron microscopy (SEM) and transmission electron microscopy (TEM), provides high-resolution images of this compound interacting with its targets, particularly bacterial cells.
SEM has been used to visualize the formation of net-like structures by reduced human beta-defensin 1 (hBD-1) that can entrap bacteria. plos.org TEM studies have revealed distinct morphological changes in Escherichia coli treated with human alpha-defensin 5 (HD5), including the formation of blebs, cellular elongation, and clumping. nih.gov Similarly, TEM has been used to observe perforated, wrinkled, and collapsed Staphylococcus aureus cells after treatment with a designed insect defensin analog. frontiersin.org These visualizations are crucial for understanding the mechanisms by which defensins exert their antimicrobial effects.
| Electron Microscopy Technique | Defensin Studied | Target Organism | Observed Interactions/Morphological Changes | Citations |
| Scanning Electron Microscopy (SEM) | Reduced Human Beta-Defensin 1 | E. coli | Formation of extracellular net-like structures surrounding bacteria. | plos.org |
| Transmission Electron Microscopy (TEM) | Human Alpha-Defensin 5 | E. coli | Bleb formation, cellular elongation, and clumping. | nih.gov |
| Transmission Electron Microscopy (TEM) | Insect Defensin Analog (ID13) | S. aureus | Perforated, wrinkled, and collapsed cells. | frontiersin.org |
| Negative Staining Electron Microscopy | Human Alpha-Defensin 1 | Trypanosoma cruzi | Early flagellar membrane damage. | researchgate.net |
| Transmission Electron Microscopy (TEM) | Human Alpha-Defensin 1 (with amyloid peptides) | - | Imaging of defensin-amyloid assemblies. | rsc.org |
Computational Biology and Molecular Modeling of this compound Interactions
Computational biology and molecular modeling have become indispensable tools for elucidating the structural and functional aspects of Human Neutrophil Peptide 1 (HNP-1), also known as this compound. These in silico approaches provide atomic-level insights into the peptide's interactions with its various targets, complementing experimental data and guiding further research.
Molecular dynamics (MD) simulations are frequently employed to study the dynamic behavior of HNP-1 and its complexes. assaygenie.comnih.gov These simulations can trace the conformational changes of the peptide and its binding partners over time, revealing the stability of these interactions. For instance, MD simulations have been used to analyze the stability of HNP-1 when complexed with bacterial components like Lipid II, a key precursor in cell wall synthesis. mdpi.comnih.gov These studies show that HNP-1 can form stable complexes with Lipid II, highlighting the importance of specific residues in maintaining these interactions. mdpi.comnih.gov Simulations have also been used to compare the stability of wild-type HNP-1 with modified or truncated versions of the peptide, helping to understand how chemical modifications affect its structural integrity and binding capabilities. mdpi.comnih.gov
Homology modeling is another crucial computational technique, particularly when experimental 3D structures are unavailable. mdpi.com By using the amino acid sequence of HNP-1, researchers can build theoretical 3D models based on the known structures of homologous proteins. mdpi.com The quality and accuracy of these models are then validated using various computational tools. These models serve as the foundation for further computational studies, such as molecular docking.
Molecular docking predicts the preferred orientation of HNP-1 when it binds to a specific target molecule. mdpi.comnih.gov This method has been instrumental in identifying the likely binding sites and interaction patterns between HNP-1 and its targets. For example, docking studies have been used to model the interaction of the HNP-1 dimer with Lipid II, identifying key residues such as Isoleucine-20 and Leucine-25 as being involved in the binding. scbt.comresearchgate.net Similar approaches have been applied to understand how HNP-1 interacts with viral proteins and host cell receptors. nih.govnih.gov By combining docking with MD simulations, researchers can gain a more comprehensive understanding of the binding energetics and dynamics of these interactions. thermofisher.com
These computational methods have been applied to study various HNP-1 interactions, including:
Antimicrobial Interactions: Modeling the binding of HNP-1 to bacterial membrane components like Lipid II and lipopolysaccharide (LPS) to understand the mechanism of membrane disruption and inhibition of cell wall synthesis. mdpi.comnih.govscbt.com
Antiviral Interactions: Simulating the binding of HNP-1 to viral proteins, such as the spike protein of coronaviruses, to explore its potential as a viral entry inhibitor. nih.gov
Host-Pathogen Interactions: Investigating the interaction between HNP-1 and toxins produced by bacteria, which can neutralize their harmful effects. nih.gov
Table 1: Computational Approaches in this compound Research
| Methodology | Application | Key Findings | Citations |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Studying the stability and conformational dynamics of HNP-1 and its complexes (e.g., with Lipid II). | Revealed the overall stability of HNP-1/Lipid II conformations and identified key amino acid fluctuations. | mdpi.comnih.gov |
| Homology Modeling | Predicting the 3D structure of HNP-1 when experimental structures are unavailable. | Generated validated 3D models of HNP-1 for use in further docking and simulation studies. | mdpi.com |
| Molecular Docking | Predicting the binding orientation and identifying key interaction residues between HNP-1 and its targets (e.g., Lipid II, viral proteins). | Identified specific residues in HNP-1 involved in binding to Lipid II and other targets, providing a basis for inhibitor design. | mdpi.comnih.govscbt.com |
In Vitro Assays for this compound Functional Characterization
A variety of in vitro assays are essential for characterizing the biological functions of this compound (HNP-1), from its direct antimicrobial effects to its complex interactions with host cells.
Antimicrobial Activity Assays
Several standardized methods are used to quantify the antimicrobial potency of HNP-1 against a broad spectrum of pathogens.
Broth Microdilution Assay: This is a fundamental technique used to determine the Minimum Inhibitory Concentration (MIC) of HNP-1. nih.govnih.govecoevo.com.br The assay involves preparing serial dilutions of the peptide in a liquid growth medium in 96-well plates, to which a standardized inoculum of a specific microorganism is added. nih.govfrontiersin.org The MIC is defined as the lowest concentration of HNP-1 that prevents visible microbial growth after a set incubation period. nih.govnih.gov This assay can be adapted to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) by subculturing the contents of wells with no visible growth onto agar (B569324) plates to see if the microbes have been killed or merely inhibited. frontiersin.org
Radial Diffusion Assay (RDA): RDA is a sensitive and reproducible method for assessing antimicrobial activity. nih.govpnas.orgtandfonline.com In this assay, microorganisms are suspended in an agarose (B213101) gel layer. tandfonline.comasm.org Small wells are punched into the gel, and a defined amount of HNP-1 is added to each well. tandfonline.com During incubation, the peptide diffuses radially into the gel, creating a zone of growth inhibition around the well where the concentration is sufficient to kill the microbes. pnas.orgtandfonline.com The diameter of this clear zone is proportional to the antimicrobial activity of the peptide. tandfonline.com
Colony Counting Assay / Bactericidal Assay: This method provides a direct measure of the killing kinetics of HNP-1. nih.govmdpi.com A suspension of bacteria is incubated with various concentrations of the peptide for specific time intervals. mdpi.com Aliquots are then taken, serially diluted, and plated on agar. mdpi.com After incubation, the number of colony-forming units (CFU) is counted to determine the percentage of surviving bacteria compared to an untreated control. nih.gov
Membrane Permeabilization/Depolarization Assays: These assays investigate the mechanism of action of HNP-1 by measuring its ability to disrupt microbial membranes. The outer membrane permeabilization of Gram-negative bacteria can be assessed using the N-phenyl-1-naphthylamine (NPN) uptake assay. nih.gov Cytoplasmic membrane depolarization can be monitored using potential-sensitive dyes, where an increase in fluorescence indicates membrane disruption. nih.gov
Table 2: Common In Vitro Antimicrobial Assays for this compound
| Assay Type | Principle | Endpoint Measured | Citations |
|---|---|---|---|
| Broth Microdilution | Serial dilution of peptide in liquid culture with bacteria. | Minimum Inhibitory Concentration (MIC). | nih.govnih.govecoevo.com.br |
| Radial Diffusion | Diffusion of peptide through an inoculated agarose gel. | Diameter of the zone of growth inhibition. | nih.govpnas.orgtandfonline.comasm.org |
| Colony Counting | Enumeration of viable bacteria after peptide exposure. | Percentage of killing or reduction in Colony-Forming Units (CFU). | nih.govmdpi.com |
| Membrane Depolarization | Use of membrane potential-sensitive dyes. | Change in fluorescence indicating membrane potential disruption. | nih.gov |
Cellular Interaction and Signaling Pathway Studies
Beyond its direct microbicidal effects, HNP-1 is a significant modulator of the host immune response. Various in vitro assays are used to dissect these immunomodulatory functions.
Chemoattraction Assays: These assays measure the ability of HNP-1 to recruit immune cells. Using systems like the Boyden chamber, researchers can quantify the migration of cells such as T cells, immature dendritic cells, and macrophages towards a gradient of HNP-1. thermofisher.comnih.gov This demonstrates the role of HNP-1 as a chemoattractant in the early stages of an immune response. nih.gov
Cytokine Release Assays: To determine how HNP-1 modulates inflammatory responses, host cells (e.g., macrophages, epithelial cells) are stimulated with HNP-1, and the release of cytokines and chemokines (like IL-8, IL-1β, and TNF-α) into the cell culture supernatant is measured. nih.govscienceopen.com Enzyme-Linked Immunosorbent Assay (ELISA) is a common and quantitative method for this purpose. nih.govmybiosource.com
Signaling Pathway Analysis: To identify the molecular mechanisms underlying HNP-1's effects on host cells, researchers use techniques like Western blotting and quantitative PCR (qPCR). scienceopen.com These methods can detect the activation (e.g., phosphorylation) of key signaling proteins or changes in the expression of target genes involved in pathways such as the NF-κB and purinergic receptor (e.g., P2Y6, P2X7) signaling pathways. mdpi.comnih.govscienceopen.comresearchgate.net
Receptor Binding Assays: These assays are designed to identify the specific host cell receptors that HNP-1 interacts with. While specific high-affinity receptors remain somewhat elusive, studies have investigated binding to purinergic receptors and low-density lipoprotein receptor-related protein (LRP). mdpi.comnih.gov Techniques can range from co-immunoprecipitation to surface plasmon resonance to measure direct binding events. Inhibitors of specific receptors can also be used to functionally link a receptor to an HNP-1-induced cellular response. scbt.com
In Vivo Model Systems for this compound Research
To understand the physiological relevance of this compound (HNP-1) in the complex environment of a living organism, researchers rely on various animal models. These models are crucial because mice, the most common laboratory animals, naturally lack the specific alpha-defensins found in human neutrophils. nih.govgenecards.org
Transgenic Animal Models (e.g., Human DEFA1A3 Knock-in Mice)
To overcome the genetic differences between humans and mice, scientists have developed transgenic mouse models that express human alpha-defensins. A key model is the human DEFA1A3 knock-in mouse. nih.govgenecards.org The DEFA1A3 gene locus in humans encodes for HNP-1 and HNP-3. researchgate.net By introducing the human gene or a P1 artificial chromosome construct containing it into the mouse genome, researchers can create mice whose neutrophils produce and store functional HNP-1. nih.govpnas.orgpnas.org
These transgenic models have been instrumental in studying the role of HNP-1 in various disease contexts:
Sepsis: Studies using DEFA1/DEFA3 transgenic mice subjected to models of sepsis, such as cecal ligation and puncture (CLP) or intraperitoneal injection of E. coli, have investigated the impact of HNP-1 on disease severity and outcome. pnas.orgpnas.org
Urinary Tract Infections (UTI): Transgenic mice expressing DEFA1A3 have been used to explore the protective role of these defensins against uropathogenic E. coli (UPEC). nih.govgenecards.orgnih.gov These studies have shown that the presence of human defensins can protect the mice from UTI and pyelonephritis. genecards.orgpatsnap.com
Acute Lung Injury (ALI): The contribution of HNP-1 to the pathogenesis of ALI has been examined in transgenic mice following insults like acid aspiration. nih.gov These models allow for the assessment of HNP-1's role in mediating capillary-epithelial barrier disruption and inflammation in the lungs. nih.gov
Importantly, these models also allow for the investigation of gene-dosage effects, as the number of inserted DEFA1A3 gene copies can be varied, mimicking the copy number variation observed in the human population. nih.govpnas.org
Table 3: In Vivo Findings from Human DEFA1A3 Transgenic Mouse Models
| Disease Model | Key Findings | Citations |
|---|---|---|
| Sepsis | Mice with a high copy number of DEFA1/DEFA3 showed more severe organ damage and worse outcomes, suggesting a causative link between high defensin levels and sepsis severity. | pnas.orgpnas.org |
| Urinary Tract Infection (UTI) | Transgenic mice are protected from UTI in a gene-dose-dependent manner, demonstrating the direct antimicrobial and immunomodulatory role of HNP-1 in the urinary tract. | nih.govgenecards.orgnih.gov |
| Acute Lung Injury (ALI) | HNP-1 released from neutrophils exacerbated lung injury, indicating a pathogenic role in disrupting the lung's capillary-epithelial barrier. | nih.gov |
Gene Knockout Models for Functional Elucidation
Traditional gene knockout models, where a specific gene is deleted to observe the resulting phenotype, are challenging for directly studying HNP-1 function due to its absence in mice. embopress.org However, knockout strategies for other defensins or related immune components in various organisms provide a framework for functional elucidation.
For instance, knockout mice have been created for other defensin family members, such as beta-defensins (e.g., Defb1 knockout mice), to study their specific roles in host defense in different tissues, like the urinary tract. plos.org While not a direct study of HNP-1, these models help elucidate the broader functions of the defensin family.
To overcome the limitations of single-gene knockouts, especially in species with many defensin genes, researchers have developed "cluster knockout" mouse lines. psoriasis.org This approach involves deleting a whole cluster of defensin genes from a specific chromosomal location. This strategy helps to overcome functional redundancy, where the loss of a single gene might be compensated for by other similar genes, thus masking a clear phenotype. psoriasis.org While this has been applied to other defensin clusters, the principle highlights an advanced approach to understanding the collective role of these peptides. The lack of a direct HNP-1 homolog in mice necessitates the use of the humanized transgenic models described above as the primary tool for in vivo functional elucidation. genecards.orgpatsnap.com
This compound Peptide Engineering and Design Strategies
The engineering and design of peptides based on this compound, also known as Human Neutrophil Peptide-1 (HNP-1), represent a significant area of research aimed at enhancing its natural antimicrobial and immunomodulatory properties while overcoming certain limitations. mdpi.commdpi.com Strategies primarily focus on modifying the peptide's structure to improve activity, stability, and specificity. mdpi.comresearchgate.net
A key approach in this compound engineering involves alterations to its primary amino acid sequence and structural motifs. The native HNP-1 is a 30-amino acid peptide characterized by a triple-stranded β-sheet structure stabilized by three intramolecular disulfide bonds. mdpi.com These disulfide bridges are crucial for many of its biological functions. mdpi.com However, research has shown that linear analogs of HNP-1, lacking these cysteine cross-links, can still retain significant antibacterial activity, albeit sometimes at a reduced level compared to the native peptide. nih.gov This discovery has opened avenues for designing simpler, linear peptides that are easier to synthesize and may possess different activity profiles. nih.gov
Truncation of the HNP-1 sequence is another common design strategy. mdpi.comnih.gov Studies have explored the effects of deleting specific residues from the N-terminus or other regions. nih.govnih.gov For instance, truncated analogs have been designed based on the C-terminal region of HNP-1, which can exhibit antibacterial properties without the presence of disulfide bonds. sci-hub.se Some of these truncated peptides have shown efficacy against multidrug-resistant bacteria. mdpi.comresearchgate.net
Furthermore, amino acid substitutions are employed to probe structure-function relationships and enhance desired characteristics. mdpi.com The hydrophobicity and charge of the peptide play critical roles in its interaction with microbial membranes. mdpi.com Mutational experiments targeting residues such as Tyr16, Ile20, Leu25, and Trp26 have demonstrated that the hydrophobicity of the side chains at these positions influences the peptide's activity. mdpi.com Computational methods, including homology modeling and molecular docking, are increasingly used to predict how specific modifications will affect the peptide's conformation and its interaction with targets like lipid II, a precursor in bacterial cell wall synthesis. sci-hub.seresearchgate.net
Post-translational modifications also offer a template for engineering this compound. ADP-ribosylation, a natural modification observed in the body, has been shown to alter the biological properties of HNP-1. pnas.orgnih.gov Specifically, ADP-ribosylation of Arginine-14 can decrease its antimicrobial and cytotoxic effects while enhancing its ability to stimulate the release of interleukin-8 (IL-8), a key signaling molecule in the immune response. pnas.org This suggests that engineered peptides could be designed to mimic or block such modifications to achieve a specific therapeutic effect.
Another innovative approach involves the cyclization of the peptide backbone. Inspired by θ-defensins, which are naturally cyclic peptides, researchers have designed cyclic analogs of defensins. nih.gov This strategy aims to increase peptide stability and resistance to proteases. nih.gov By replacing one of the disulfide bonds with a backbone peptide bond, circularized analogs of a rabbit α-defensin, NP-1, have been created that exhibit salt-insensitive antimicrobial activity. nih.gov
The development of defensin-based peptidomimetics is also a promising frontier. biorxiv.org This involves using the defensin structure as a scaffold to display key amino acid residues from other proteins. For example, the α-helix of a defensin has been engineered to mimic the binding site of the ACE2 receptor, with the goal of creating high-affinity ligands for the Spike protein of SARS-CoV-2. biorxiv.org
These diverse engineering strategies highlight the versatility of the this compound scaffold for creating novel therapeutic agents with tailored activities.
Engineered this compound Analogs and Their Properties
| Analog Name | Modification Strategy | Key Research Finding | Reference |
| HNP-1ΔC | Cysteine deletion | Exhibited antibacterial activity despite lacking disulfide bonds. nih.govnih.gov | nih.gov, nih.gov |
| HNP-1ΔC18 | N-terminal truncation and cysteine deletion | Retained antibacterial activity and was active in the presence of serum. nih.govnih.gov | nih.gov, nih.gov |
| HNP-1ΔC18A | N-terminal truncation, cysteine deletion, and Glycine to Alanine substitution | Showed antibacterial activity. nih.govnih.gov | nih.gov, nih.gov |
| ADP-ribosyl-HNP-1 | Post-translational modification (ADP-ribosylation of Arg-14) | Reduced antimicrobial and cytotoxic activity, but enhanced IL-8 release. pnas.org | pnas.org |
| 2Abz14S29 & 2Abz23S29 | Truncation and chemical modification | Computationally shown to have stable conformations and potential interaction with lipid II. sci-hub.se | sci-hub.se |
| h-deface2 | α-helix engineering (insertion of ACE2 residues) | Designed to bind to the SARS-CoV-2 Spike protein. biorxiv.org | biorxiv.org |
| p-deface2 | α-helix engineering (insertion of ACE2 residues into a plant defensin scaffold) | Designed as a high-affinity ligand for the SARS-CoV-2 Spike protein. biorxiv.org | biorxiv.org |
Future Research Directions in Defensin A1 Biology
Unraveling Undiscovered Mechanisms of Defensin-A1 Action
Future research will focus on elucidating the less-understood mechanisms of this compound's action beyond direct membrane disruption of pathogens. While its ability to permeabilize microbial membranes is a known primary function, there is growing evidence for more specific and nuanced interactions. abcam.comnih.govfrontiersin.org For instance, some defensins are known to inhibit bacterial cell wall synthesis and neutralize secreted toxins. frontiersin.org A key area of investigation will be the identification of specific molecular targets on or within microbial cells. frontiersin.org For example, studies on insect defensins suggest the existence of specific protein targets that are yet to be identified. frontiersin.org
Furthermore, the observation that the reduced form of human beta-defensin 1 (hBD-1) can form net-like structures that entrap bacteria, independent of its direct killing activity, presents a novel mechanical mode of action that warrants further exploration for this compound. plos.org This redox-dependent function highlights the complexity of defensin-mediated host defense. plos.org Research into whether this compound exhibits similar properties could reveal new facets of its protective role. Additionally, understanding how this compound interacts with viral components to inhibit replication, as seen with other defensins that interfere with viral disassembly or cell signaling pathways, is a critical area for future studies. abcam.comfrontiersin.org
Investigating Interplay between this compound and other Host Defense Factors
This compound does not operate in isolation. A crucial direction for future research is to unravel its intricate interplay with other components of the host defense system. This includes its interactions with other antimicrobial peptides, cytokines, chemokines, and cells of the innate and adaptive immune systems. researchgate.netnih.gov For example, defensins are known to modulate inflammatory responses and influence wound healing by interacting with chemokines and cytokines like TNF-alpha. abcam.com
A network of interactions has been identified between alpha-defensin 1 and other human proteins central to antimicrobial and immunomodulatory activities, such as cathelicidin (B612621) antimicrobial peptide (CAMP), lysozyme, and various S100 proteins. researchgate.net Investigating similar interaction networks for this compound will provide a more holistic understanding of its role in the broader context of the immune response. Furthermore, understanding how this compound might synergize with or antagonize the functions of other host defense factors, such as the complement system or other antimicrobial peptides, could have significant implications for developing combination therapies.
Exploring Novel Regulatory Pathways of this compound Expression
The regulation of this compound expression is a complex process that is not yet fully understood. Future research will need to explore novel regulatory pathways that govern its synthesis and secretion. While the involvement of transcription factors like NF-κB and C/EBP has been suggested for some defensins, the specific upstream signaling cascades and epigenetic modifications controlling this compound expression remain to be fully elucidated. nih.govmdpi.com
Studies on other defensins have implicated pathways such as the mitogen-activated protein kinase (MAPK) pathway and have highlighted the role of epigenetic regulation. mdpi.com Investigating these pathways in the context of this compound could reveal new targets for modulating its expression. For instance, understanding how microbial products or inflammatory cytokines trigger specific signaling cascades to induce this compound transcription is a key area of interest. nih.gov Furthermore, research into the post-transcriptional and post-translational regulation of this compound, including the roles of microRNAs and proteases in controlling its activity, will be essential.
Elucidating this compound Roles in Underexplored Pathological Conditions
While the role of defensins in infectious and inflammatory diseases is increasingly recognized, the involvement of this compound in a wider range of pathological conditions remains largely unexplored. Future research should aim to elucidate its potential roles in diseases where its function is not yet established. For example, altered levels of alpha-defensin 1 have been linked to autoimmune diseases like Crohn's disease, ulcerative colitis, and rheumatoid arthritis. abcam.com Investigating a potential link between this compound and these and other autoimmune conditions could provide new insights into their pathogenesis.
Furthermore, a recent study uncovered a previously unrecognized expression of alpha-defensins in bone marrow-derived T cells, suggesting a tissue-specific role that warrants further investigation. biorxiv.org Exploring the expression and function of this compound in different tissues and cell types under various pathological states, such as in cancer or metabolic disorders, could reveal novel functions. nih.gov For instance, some defensins have been implicated in tumorigenesis, acting as either tumor suppressors or promoters depending on the context. frontiersin.orgnih.gov
Advancements in this compound-Inspired Therapeutic Design (excluding clinical trials)
The inherent antimicrobial and immunomodulatory properties of this compound make it an attractive template for the design of novel therapeutics. Future research in this area, excluding clinical trials, will focus on the rational design of peptidomimetics and synthetic analogs with improved efficacy, stability, and target specificity. nih.govpnas.org By identifying the key pharmacophores responsible for its biological activity, researchers can design smaller, more stable molecules that mimic the function of the native peptide. nih.govpnas.org
Computational and medicinal chemistry tools will be instrumental in designing and screening new this compound-inspired compounds. nih.govpnas.org This includes the development of peptides with enhanced activity against multidrug-resistant pathogens or with specific immunomodulatory effects. Furthermore, research into novel delivery systems, such as encapsulation in nanoparticles or liposomes, will be crucial to improve the bioavailability and targeted delivery of these therapeutic agents. mdpi.com The fragmentation of defensins into smaller, yet highly active, peptides also presents a promising avenue for developing cost-effective antimicrobial agents. frontiersin.org
Development of Advanced Research Tools for this compound Analysis
To facilitate deeper investigation into the biology of this compound, the development of advanced research tools is paramount. This includes the generation of highly specific monoclonal antibodies for accurate detection and quantification in various biological samples. abcam.com Improved immunoassays, such as ELISAs, will be essential for studying its expression levels in health and disease.
Q & A
Q. What preclinical models best balance ethical considerations and translational relevance for testing this compound-based therapies?
- Methodological Answer : Use organ-on-a-chip systems or humanized mouse models to reduce reliance on higher vertebrates. Adhere to ARRIVE guidelines for in vivo studies, and prioritize pharmacokinetic/pharmacodynamic (PK/PD) profiling to minimize redundant trials .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
